1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane
Description
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is a cyclohexane derivative bearing two substituents at the 1-position: a methyl group (-CH₃) and a (methylsulfanyl)methoxy group (-OCH₂SMe). The (methylsulfanyl)methoxy substituent combines a methoxy ether linkage with a methylthio (SMe) group, imparting unique steric and electronic properties. This compound is structurally distinct due to the presence of sulfur, which influences its reactivity and conformational preferences compared to oxygen-only analogs.
Properties
CAS No. |
61865-94-9 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-methyl-1-(methylsulfanylmethoxy)cyclohexane |
InChI |
InChI=1S/C9H18OS/c1-9(10-8-11-2)6-4-3-5-7-9/h3-8H2,1-2H3 |
InChI Key |
IZSGEWCPEZHIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)OCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane typically involves the reaction of cyclohexanone with methylthiomethyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexane derivatives without the methoxy group.
Substitution: Cyclohexane derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane involves its interaction with various molecular targets. The sulfur atom can form bonds with electrophilic centers, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The conformational equilibrium of 1,1-disubstituted cyclohexanes is governed by the steric and electronic effects of substituents. Key comparisons include:
Key Insight : The conformational preference of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is hypothesized to align with 1-methyl-1-phenylcyclohexane, where the bulkier substituent (-OCH₂SMe) occupies the equatorial position to minimize 1,3-diaxial interactions. Experimental A-values for -OCH₂SMe are needed for precise prediction .
Physical and Chemical Properties
A comparison of physical properties with structurally related compounds:
Key Insight : The SMe group in 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane differentiates it from ethers like Methyl-1-methylcyclohexylmethyl ether, particularly in oxidation pathways. Its lower molecular weight compared to bromo-sulfonyl analogs may enhance volatility .
Biological Activity
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is , featuring a cyclohexane ring with a methylsulfanyl and methoxy substituent. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane. The compound has been shown to inhibit receptor tyrosine kinases, particularly RET (rearranged during transfection), which is implicated in various cancer signaling pathways. This inhibition could lead to reduced cell proliferation in cancers characterized by aberrant RET signaling.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| AGS | 8.73 | RET inhibition | |
| MPNST | 60 | Apoptosis induction |
The mechanism by which 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane exerts its biological effects involves binding to specific receptors and modulating signaling pathways. Studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated its binding affinity to RET, which is crucial for understanding its therapeutic potential.
Case Study 1: In Vitro Analysis
In vitro studies have demonstrated that 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane significantly inhibits the growth of various cancer cell lines. For instance, in gastric cancer cell lines, the compound exhibited an IC50 value of 8.73 µM, indicating potent antiproliferative activity .
Case Study 2: Animal Model
In vivo studies using immunocompromised nude mice bearing subcutaneous tumors showed that administration of the compound at a dose of 60 mg/kg/day for four weeks resulted in significant tumor growth inhibition compared to control groups. Western blot analysis revealed that the compound inhibited key signaling proteins involved in cell proliferation, such as AKT and ERK .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane suggests rapid metabolism in liver microsomes, with only a small fraction remaining unchanged after incubation . Toxicological studies are essential to assess the safety profile, with preliminary data indicating low cytotoxicity at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
